molecular formula C15H13BrO4 B1407849 3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid CAS No. 1562340-48-0

3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid

Cat. No. B1407849
M. Wt: 337.16 g/mol
InChI Key: UNEMEBDSEHTYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid is a chemical compound with the empirical formula C10H11BrO4 and a molecular weight of 180.20 g/mol . It belongs to the class of benzoic acid derivatives and contains bromine and methoxy functional groups.

properties

IUPAC Name

4-bromo-3-methoxy-5-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c1-19-12-7-11(15(17)18)8-13(14(12)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEMEBDSEHTYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(benzyloxy)-4-bromo-5-methoxybenzoate (3.72 g, 10.59 mmol) in 1:1 MeOH/THF (50 mL) was added aqueous sodium hydroxide (1 M, 53.0 mL, 53.0 mmol). After 10 minutes the volatiles were removed under reduced pressure and the solution acidified to pH 1 by addition of concentrated hydrochloric acid resulting in formation of a thick white precipitate. The mixture was extracted with ethyl acetate (2×), and DCM (3×). The combined extracts were washed with brine, dried over magnesium sulfate and concentrated to provide 3-(benzyloxy)-4-bromo-5-methoxybenzoic acid as a white solid (3.41 g). MS (M−1)=335.0. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.21-7.49 (m, 7H), 5.16 (s, 2H), 3.91 (s, 3H).
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid
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3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid
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3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid
Reactant of Route 5
3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid

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